molecular formula C21H20O4 B5746207 4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one

Cat. No.: B5746207
M. Wt: 336.4 g/mol
InChI Key: MKTCJIPAQIDHGR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one is a synthetic chromenone derivative belonging to the flavonoid family. Its core structure consists of a benzopyran-2-one scaffold substituted with a 4-methoxyphenyl group at position 4 and a prenyl (3-methyl-2-butenyl) ether at position 7 (Fig. 1) .

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)10-11-24-17-8-9-18-19(13-21(22)25-20(18)12-17)15-4-6-16(23-3)7-5-15/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTCJIPAQIDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 7-hydroxy-2H-chromen-2-one.

    Prenylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes a prenylation reaction with 3-methyl-2-butenyl bromide in the presence of a base, such as potassium carbonate, to form the prenylated intermediate.

    Etherification: The intermediate is then subjected to an etherification reaction with 4-methoxyphenol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the chromen-2-one core.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, or microbial growth.

    Pathways: Modulating signaling pathways related to antioxidant defense, inflammatory response, or microbial inhibition.

Comparison with Similar Compounds

Structural Features

  • Chromenone backbone: Provides a planar aromatic system conducive to π-π interactions with biological targets.
  • 4-Methoxyphenyl substituent : The methoxy group at the para position stabilizes the phenyl ring via resonance and inductive effects, influencing redox properties.

Synthesis The compound is synthesized via nucleophilic substitution or Mitsunobu reactions, where 7-hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one reacts with prenyl bromide under controlled conditions. Reaction progress is monitored using TLC and HPLC, with typical yields of 60–75% .

Biological Activity
Preliminary studies suggest antioxidant and anti-inflammatory activities, likely mediated through free radical scavenging and inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) . Specific IC50 values remain unquantified in available literature.

Chromenone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds (Table 1).

Table 1: Structural and Biological Comparison of Chromenone Derivatives

Compound Name Substituents (Positions) Key Biological Activities Notable Features References
4-(4-Methoxyphenyl)-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one 4-(4-MeOPh), 7-(prenyl-O) Antioxidant, Anti-inflammatory Enhanced lipophilicity from prenyl group
3-(4-Chlorophenyl)-7-methoxy-2H-chromen-2-one 3-(4-ClPh), 7-OMe Anti-inflammatory (reduced activity) Chlorophenyl increases electrophilicity
7-[(4-Chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one 7-(4-ClBn-O), 6-Et, 4-Ph Antimicrobial Chlorobenzyl enhances halogen bonding
6-Chloro-3-hexyl-7-[(3-MeOBn)O]-4-Me-2H-chromen-2-one 6-Cl, 3-hexyl, 7-(3-MeOBn-O), 4-Me Anticancer (in vitro) Hexyl chain improves cell penetration
7-[(2-Chloro-6-FBn)O]-4-(4-MeOPh)-8-Me-2H-chromen-2-one 7-(2-Cl-6-FBn-O), 4-(4-MeOPh), 8-Me Potential anticancer Halogenated groups increase reactivity
3,4,8-Trimethyl-7-(prenyl-O)-2H-chromen-2-one 3,4,8-Me, 7-(prenyl-O) Unspecified Methyl groups reduce steric hindrance
Key Observations:

Substituent Position and Activity: Methoxy groups: Para-methoxy substitution (e.g., 4-MeOPh) correlates with antioxidant activity due to electron donation . Halogenated substituents: Chloro or fluoro groups (e.g., 4-ClPh in , 2-Cl-6-FBn in ) enhance electrophilicity and target binding but may reduce solubility. Prenyl vs.

Biological Activity Trends :

  • Antioxidant activity : Highest in compounds with electron-donating groups (e.g., 4-MeOPh in the target compound) .
  • Anti-inflammatory activity : Reduced in 3-(4-ClPh)-7-OMe due to lack of prenyl group .
  • Antimicrobial/anticancer activity : Linked to halogenation (e.g., 4-ClBn in ) and alkyl chains (e.g., hexyl in ), which enhance membrane disruption.

Synthetic Complexity :

  • Prenyl ether introduction requires precise temperature control to avoid side reactions .
  • Halogenation (e.g., 2-Cl-6-FBn in ) demands specialized catalysts (e.g., Pd/Cu for C-F bond formation).

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